N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring an (E)-configured imine group, a 2-hydroxynaphthyl substituent, and a phenyl group at the pyrazole C3 position (Fig. 1). This compound belongs to a class of Schiff bases known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions, confirmed via single-crystal X-ray diffraction in related analogs .
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20-11-10-14-6-4-5-9-16(14)17(20)13-22-25-21(27)19-12-18(23-24-19)15-7-2-1-3-8-15/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZZALZTBXBCM-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions at around 70°C for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound is compared with analogs differing in substituents on the hydrazide and pyrazole moieties (Table 1).
Table 1: Structural and Electronic Properties of Selected Pyrazole-3-carbohydrazide Derivatives
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl in E-DPPC) increase electrophilicity, enhancing reactivity in biological systems .
- Electron-donating groups (e.g., methoxy in E-MBPC) improve solubility but reduce logP values .
- The naphthyl group in the target compound contributes to extended conjugation, favoring π-π interactions in protein binding .
Steric and Solubility Profiles :
Spectroscopic and Computational Comparisons
Table 2: Spectroscopic and Computational Data
Insights:
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound notable for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
The compound is synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction typically occurs in ethanol under reflux conditions at approximately 70°C, leading to the formation of the hydrazone linkage through water elimination .
Chemical Structure:
- Molecular Formula: C₁₈H₁₅N₃O₂
- Key Functional Groups:
- Hydroxyl group (-OH) from the naphthalene moiety
- Pyrazole ring
- Carbohydrazide group
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds, including this one, possess significant antimicrobial properties. The presence of the hydroxynaphthyl group enhances interaction with microbial targets, leading to effective inhibition of bacterial growth .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits key inflammatory mediators such as TNF-α and IL-6. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The mechanism involves modulation of cellular pathways associated with cancer progression, although specific targets remain to be fully elucidated .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancerous processes. The hydroxyl group may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Pyrazole Derivatives in Inflammation : A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity in animal models, comparable to ibuprofen .
- Antimicrobial Screening : Compounds structurally related to this compound were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide | High | Moderate | Low |
| N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
